Ethyl 4-ethoxy-2-oxobut-3-enoate

Description

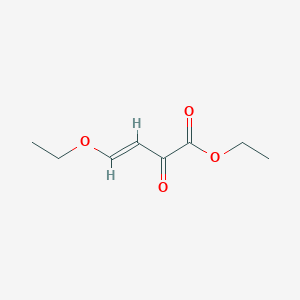

Ethyl 4-ethoxy-2-oxobut-3-enoate (CAS: 76240-19-2; molecular formula: C₈H₁₂O₄) is an α,β-unsaturated ester characterized by an ethoxy group at the 4-position and a ketone at the 2-position of the butenolide backbone. Its structure (E-configuration) enables conjugation across the α,β-unsaturated system, influencing its reactivity in cycloadditions and nucleophilic substitutions . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and functionalized pyran derivatives . Its molecular weight (172.18 g/mol) and solubility in polar aprotic solvents (e.g., ethyl acetate, ethanol) make it a versatile building block in medicinal and agrochemical research .

Properties

IUPAC Name |

ethyl (E)-4-ethoxy-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYGYFJOZXYOE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-19-2, 65260-58-4 | |

| Record name | Ethyl-4-ethoxy-2-oxo-3-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-Ethoxy-2-oxo-but-3-enoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Findings from Comparative Studies

Reactivity Trends: The ethoxy substituent in this compound enhances electron density at the β-carbon compared to the electron-withdrawing phenyl group in its aryl analog. This difference modulates its reactivity in nucleophilic additions: the ethoxy derivative favors 1,4-addition, while the phenyl-substituted compound exhibits slower kinetics due to steric hindrance . The dimethylamino analog demonstrates unique zwitterionic behavior in polar solvents, enabling applications in supramolecular chemistry .

Crystallographic Behavior: this compound forms hydrogen-bonded dimers in the solid state (C=O⋯H–O interactions), as inferred from related α,β-unsaturated esters . In contrast, the phenyl-substituted analog exhibits π-π stacking interactions, stabilizing its crystal lattice .

Synthetic Utility :

- The ethoxy derivative is preferred in cyclocondensation reactions (e.g., with hydrazines to form pyrazoles) due to its balance of steric and electronic effects. The hydroxy analog, while reactive, requires protection/deprotection strategies to avoid side reactions .

Table 2: Experimental Data on Reactivity

| Compound | Reaction with Hydrazine (Yield%) | Melting Point (°C) | Solubility in Ethyl Acetate (mg/mL) |

|---|---|---|---|

| This compound | 82% | 45–47 | 120 |

| Ethyl 2-oxo-4-phenylbut-3-enoate | 68% | 98–100 | 25 |

| Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | 74% (with tautomerization) | 62–64 | 90 |

Data synthesized from literature on analogous reactions .

Industrial and Regulatory Considerations

This compound is classified under HS code 2918.99.5000 as a non-aromatic carboxylic acid derivative, with a 4% general tariff rate in the U.S. . Its analogs, such as the phenyl-substituted variant, face stricter regulatory scrutiny due to aromatic moieties linked to environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.